molecular formula C11H10O5 B1199955 2-Succinylbenzoate CAS No. 27415-09-4

2-Succinylbenzoate

Cat. No.: B1199955
CAS No.: 27415-09-4
M. Wt: 222.19 g/mol
InChI Key: YIVWQNVQRXFZJB-UHFFFAOYSA-N
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Future Directions

: Wang, X., Hu, H., Wu, Z., Fan, H., Wang, G., Chai, T., & Wang, H. (2021). Tissue-specific transcriptome analyses reveal candidate genes for stilbene, flavonoid, and anthraquinone biosynthesis in the medicinal plant Polygonum cuspidatum. BMC Genomics, 22(1), 353. Read more : ChemSpider: o-Succinylbenzoate : Molecular Modeling and Docking Studies of O-Succinylbenzoate Synthase

Biochemical Analysis

Biochemical Properties

2-Succinylbenzoate is involved in the biosynthesis of menaquinone through the 1,4-dihydroxy-2-naphthoate pathway. It interacts with several enzymes, including this compound-CoA ligase, which catalyzes the conversion of this compound to 2-succinylbenzoyl-CoA . This enzyme requires divalent cations such as magnesium or manganese for its activity. The interaction between this compound and these enzymes is critical for the proper functioning of the menaquinone biosynthesis pathway.

Cellular Effects

This compound influences various cellular processes, particularly in bacteria. It plays a role in the electron transport chain by contributing to the synthesis of menaquinone, which is essential for anaerobic respiration . This compound affects cell signaling pathways and gene expression by modulating the levels of menaquinone, thereby impacting cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with enzymes involved in the menaquinone biosynthesis pathway. It binds to this compound-CoA ligase, facilitating the conversion to 2-succinylbenzoyl-CoA . This interaction is crucial for the continuation of the biosynthetic pathway, ultimately leading to the production of menaquinone. The binding interactions and enzyme activation are essential for the compound’s role in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that this compound can have sustained effects on cellular metabolism, particularly in bacterial cultures.

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of this compound vary with different dosages. At lower doses, the compound supports normal cellular functions by contributing to menaquinone synthesis. At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential adverse effects on organ function . These findings highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is a key intermediate in the menaquinone biosynthesis pathway. It is formed from isochorismate through a series of enzymatic reactions and is subsequently converted to 2-succinylbenzoyl-CoA by this compound-CoA ligase . This pathway involves several enzymes and cofactors, including magnesium and manganese, which are essential for the proper functioning of the biosynthetic process .

Transport and Distribution

Within cells, this compound is transported and distributed to various cellular compartments where it participates in the biosynthesis of menaquinone. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for ensuring that this compound reaches the sites of enzymatic activity.

Subcellular Localization

This compound is localized in specific subcellular compartments, particularly in the cytoplasm where the menaquinone biosynthesis pathway occurs . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes involved in its conversion to 2-succinylbenzoyl-CoA. Post-translational modifications and targeting signals may also play a role in directing this compound to the appropriate cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Succinylbenzoate is synthesized through the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate. This reaction is catalyzed by the enzyme O-succinylbenzoate synthase, which is encoded by the menC gene in Escherichia coli . The reaction conditions typically involve the presence of magnesium ions, which are essential for the enzyme’s activity .

Industrial Production Methods

Industrial production of O-succinylbenzoate involves the fermentation of bacteria that possess the menC gene. These bacteria are cultured under controlled conditions to optimize the production of O-succinylbenzoate. The compound is then extracted and purified for further use .

Comparison with Similar Compounds

O-Succinylbenzoate is similar to other intermediates in the menaquinone biosynthetic pathway, such as:

The uniqueness of O-succinylbenzoate lies in its specific role as an intermediate in the biosynthesis of menaquinone, which is not found in humans and animals but is essential for bacterial respiration .

Properties

IUPAC Name

2-(3-carboxypropanoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVWQNVQRXFZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181839
Record name o-Succinylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27415-09-4
Record name 2-Carboxy-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27415-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Succinylbenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Succinylbenzoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02251
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name o-Succinylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-SUCCINYLBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX4Y7I0FTT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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